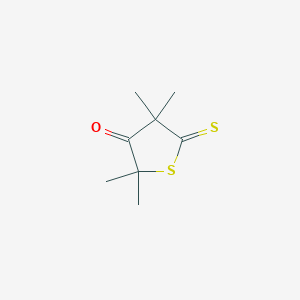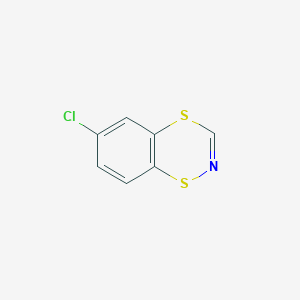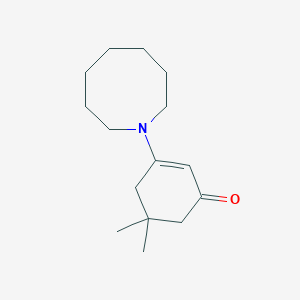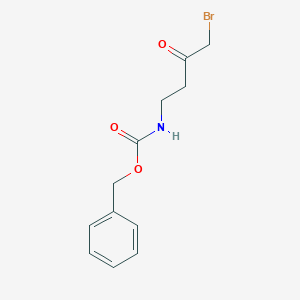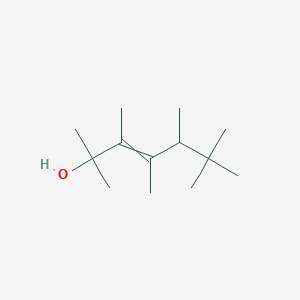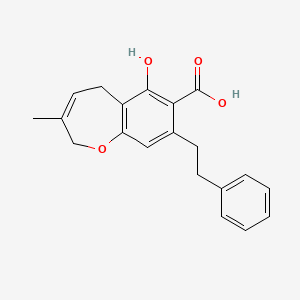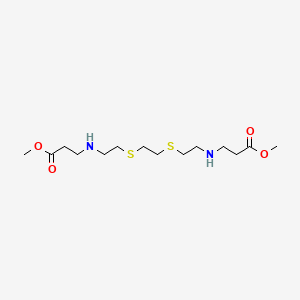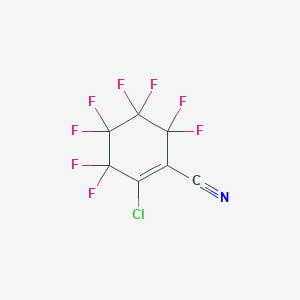
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is a halogenated organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile typically involves the halogenation of cyclohexene derivatives followed by the introduction of the nitrile group. One common method includes the fluorination of cyclohexene using elemental fluorine or a fluorinating agent under controlled conditions. The chlorination step can be achieved using chlorine gas or a chlorinating reagent. The nitrile group is then introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination and chlorination techniques, along with optimized reaction conditions, can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under basic conditions.
Addition: Electrophiles like hydrogen halides or halogens can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Addition: Formation of dihalogenated or hydrogenated products.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through its halogen and nitrile groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohexane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.
3,3,4,4,5,5,6,6-Octafluorocyclohex-1-ene-1-carbonitrile:
Uniqueness
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups, which impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
84439-72-5 |
|---|---|
Molekularformel |
C7ClF8N |
Molekulargewicht |
285.52 g/mol |
IUPAC-Name |
2-chloro-3,3,4,4,5,5,6,6-octafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7ClF8N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
InChI-Schlüssel |
PYTUKKMOXKVOKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


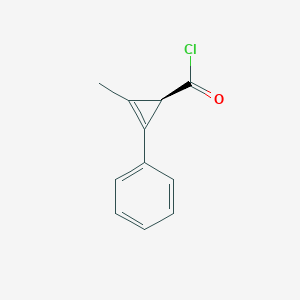

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
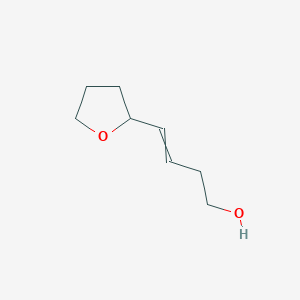

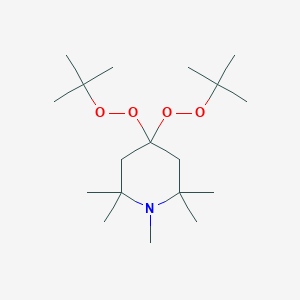
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
